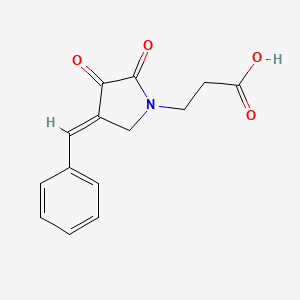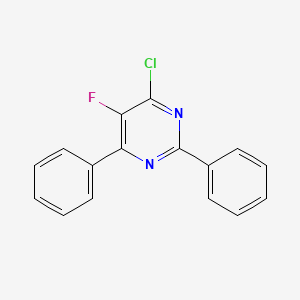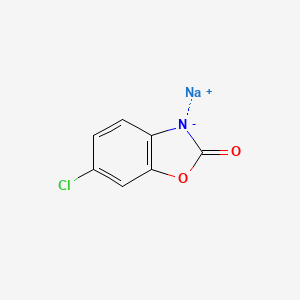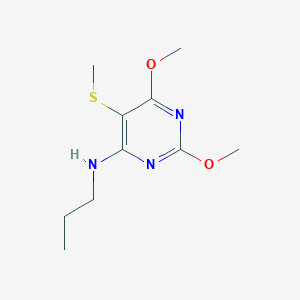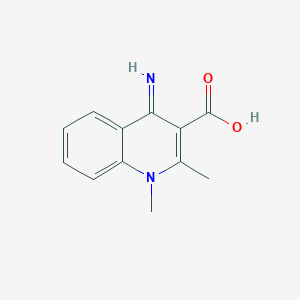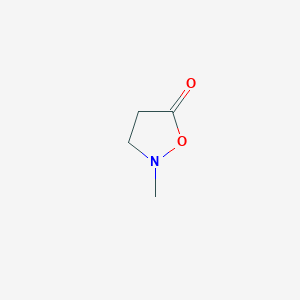![molecular formula C22H22O4 B12916422 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} CAS No. 61093-47-8](/img/structure/B12916422.png)
2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) is an organic compound characterized by the presence of two furan rings connected through an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) typically involves the following steps:
Formation of the Furan Rings: The initial step involves the synthesis of furan rings through the cyclization of appropriate precursors.
Ethane Bridge Formation: The furan rings are then connected via an ethane bridge. This can be achieved through a coupling reaction using reagents such as ethylene dibromide under basic conditions.
Final Assembly: The final step involves the assembly of the furan rings with the ethane bridge to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: Reduction of the furan rings can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups.
Applications De Recherche Scientifique
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) has several applications in scientific research:
Materials Science: Used in the development of novel polymers and materials with unique electronic properties.
Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-(Ethane-1,2-diyl)bis(2-(1-(furan-2-yl)ethyl)furan): Similar structure but with a different ethane bridge configuration.
5,5’-(Methane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan): Similar structure with a methane bridge instead of an ethane bridge.
Uniqueness
5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) is unique due to its specific ethane bridge configuration, which imparts distinct electronic and steric properties compared to its analogs.
Propriétés
Numéro CAS |
61093-47-8 |
|---|---|
Formule moléculaire |
C22H22O4 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-[1-(furan-2-yl)ethyl]-5-[1-[5-[1-(furan-2-yl)ethyl]furan-2-yl]ethyl]furan |
InChI |
InChI=1S/C22H22O4/c1-14(17-6-4-12-23-17)19-8-10-21(25-19)16(3)22-11-9-20(26-22)15(2)18-7-5-13-24-18/h4-16H,1-3H3 |
Clé InChI |
OBSVYRWHTSDGED-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CO1)C2=CC=C(O2)C(C)C3=CC=C(O3)C(C)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
